Benzenesulfonic acid, 4-((3-methoxy-4-((((2-methoxy-5-methyl-4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-, disodium salt
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Overview
Description
Benzenesulfonic acid, 4-((3-methoxy-4-((((2-methoxy-5-methyl-4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-, disodium salt is a complex organic compound. It is characterized by its aromatic structure and multiple functional groups, including sulfonic acid and azo groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-((3-methoxy-4-((((2-methoxy-5-methyl-4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-, disodium salt involves multiple steps. The process typically starts with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid. This is followed by a series of azo coupling reactions, where diazonium salts react with aromatic amines to form the azo compound. The final product is obtained by neutralizing the sulfonic acid groups with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. The final product is purified using crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-((3-methoxy-4-((((2-methoxy-5-methyl-4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-((3-methoxy-4-((((2-methoxy-5-methyl-4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as an additive in detergents and cleaning agents.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-((3-methoxy-4-((((2-methoxy-5-methyl-4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-, disodium salt involves its interaction with molecular targets through its functional groups. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins or enzymes, while the azo groups can participate in electron transfer reactions. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Benzenesulfonic acid, 4-((3-methoxy-4-((((2-methoxy-5-methyl-4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-, disodium salt can be compared with other similar compounds, such as:
Benzenesulfonic acid: A simpler compound with only a sulfonic acid group, lacking the azo and methoxy groups.
Azo dyes: Compounds with similar azo groups but different substituents on the aromatic rings.
Sulfonated aromatic compounds: Compounds with sulfonic acid groups attached to different aromatic structures.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and applications.
Properties
CAS No. |
71850-84-5 |
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Molecular Formula |
C28H24N6Na2O9S2 |
Molecular Weight |
698.6 g/mol |
IUPAC Name |
disodium;4-[[3-methoxy-4-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H26N6O9S2.2Na/c1-17-14-25(27(43-3)16-24(17)34-32-19-6-11-22(12-7-19)45(39,40)41)30-28(35)29-23-13-8-20(15-26(23)42-2)33-31-18-4-9-21(10-5-18)44(36,37)38;;/h4-16H,1-3H3,(H2,29,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI Key |
OWXXOPWEQQYFGF-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)NC(=O)NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])OC.[Na+].[Na+] |
Origin of Product |
United States |
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